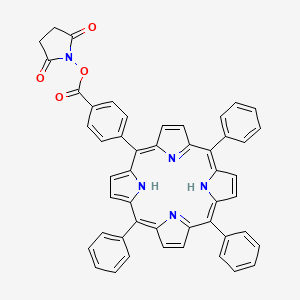
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate is a complex organic compound that combines the structural features of a porphyrin and a succinimide ester. Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. Succinimide esters are commonly used in bioconjugation techniques due to their ability to react with amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions.
Functionalization of the Porphyrin: The porphyrin core is then functionalized with a benzoate group through esterification reactions.
Attachment of the Succinimide Ester: The final step involves the reaction of the functionalized porphyrin with 2,5-dioxopyrrolidin-1-yl ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions would be optimized for yield and efficiency, and the process would be scaled up from laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, affecting its reactivity and stability.
Substitution: The succinimide ester group can react with amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Amine-containing compounds are used for substitution reactions, typically under mild conditions to preserve the integrity of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to various oxidized forms of the porphyrin, while substitution reactions with amines will yield amide-linked conjugates.
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and diagnostic tools due to its unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate involves its ability to form stable conjugates with amine-containing molecules. The succinimide ester group reacts with primary amines to form amide bonds, which can be used to attach the porphyrin moiety to various biomolecules. This allows for targeted delivery and activation in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-(pyren-1-yl)butanoate: An amine-reactive ester used in similar bioconjugation applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate apart is its combination of a porphyrin core with a succinimide ester. This unique structure allows it to be used in a variety of applications, from bioconjugation to photodynamic therapy, making it a versatile tool in both research and industrial settings.
Propriétés
Formule moléculaire |
C49H33N5O4 |
|---|---|
Poids moléculaire |
755.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate |
InChI |
InChI=1S/C49H33N5O4/c55-43-28-29-44(56)54(43)58-49(57)34-18-16-33(17-19-34)48-41-26-24-39(52-41)46(31-12-6-2-7-13-31)37-22-20-35(50-37)45(30-10-4-1-5-11-30)36-21-23-38(51-36)47(32-14-8-3-9-15-32)40-25-27-42(48)53-40/h1-27,50,53H,28-29H2 |
Clé InChI |
HBZTZAOVJWFHNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3N7)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)N5)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
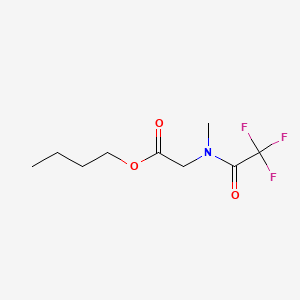

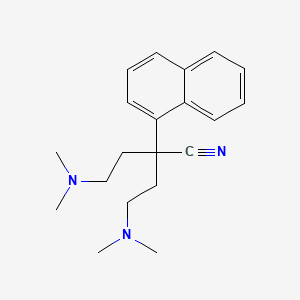
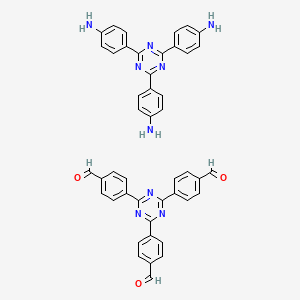
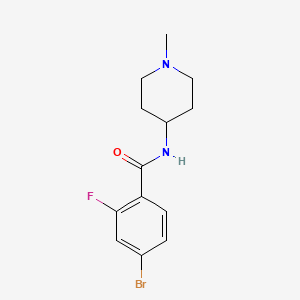
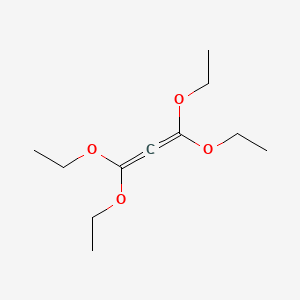
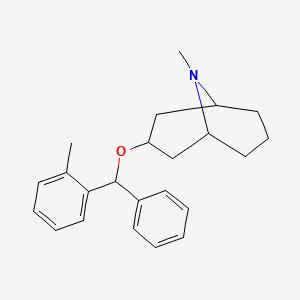

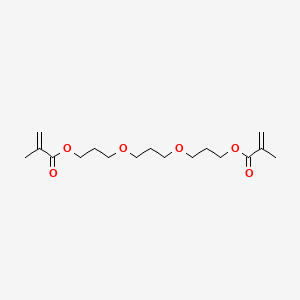

![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
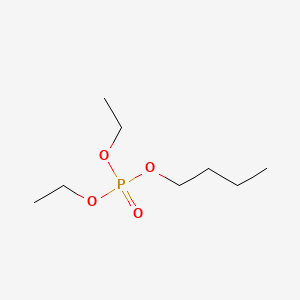
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
